molecular formula C20H23ClN6 B4630160 1-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2-methylprop-2-en-1-yl)piperazine

1-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2-methylprop-2-en-1-yl)piperazine

Cat. No.: B4630160
M. Wt: 382.9 g/mol
InChI Key: AGJUVMIURQMZJH-UHFFFAOYSA-N
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Description

1-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2-methylprop-2-en-1-yl)piperazine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, a chlorophenyl group, and a piperazine ring, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

The synthesis of 1-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2-methylprop-2-en-1-yl)piperazine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via a substitution reaction, followed by the attachment of the piperazine ring through nucleophilic substitution. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

1-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2-methylprop-2-en-1-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and antiviral properties. It has been tested against various cancer cell lines and pathogens with promising results.

    Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and viral infections.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals, contributing to advancements in these sectors .

Mechanism of Action

The mechanism of action of 1-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2-methylprop-2-en-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in target cells. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

1-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2-methylprop-2-en-1-yl)piperazine can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6/c1-15(2)12-25-7-9-26(10-8-25)19-18-11-24-27(20(18)23-14-22-19)13-16-3-5-17(21)6-4-16/h3-6,11,14H,1,7-10,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJUVMIURQMZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2-methylprop-2-en-1-yl)piperazine
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1-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2-methylprop-2-en-1-yl)piperazine
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1-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2-methylprop-2-en-1-yl)piperazine
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1-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2-methylprop-2-en-1-yl)piperazine
Reactant of Route 5
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1-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2-methylprop-2-en-1-yl)piperazine
Reactant of Route 6
1-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2-methylprop-2-en-1-yl)piperazine

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